Secologanin
Overview
Description
Secologanin is a secoiridoid monoterpene synthesized from geranyl pyrophosphate in the mevalonate pathway. It is a key intermediate in the biosynthesis of various alkaloids, including terpene indole alkaloids and ipecac alkaloids . This compound is formed from loganin through the action of the enzyme this compound synthase .
Mechanism of Action
Target of Action
Secologanin primarily targets the enzymes involved in the biosynthesis of bioactive compounds such as ipecac and terpene indole alkaloids . One of the key enzymes it interacts with is this compound synthase , a cytochrome P450 involved in camptothecin biosynthesis .
Mode of Action
This compound interacts with its target enzymes to facilitate the production of bioactive compounds. For instance, it is formed from loganin through the action of the enzyme this compound synthase . This interaction results in changes at the molecular level, leading to the production of other compounds.
Biochemical Pathways
This compound is synthesized from geranyl pyrophosphate in the mevalonate pathway . It is part of the complex network of pathways involved in the biosynthesis of bioactive compounds . After its formation, this compound proceeds with dopamine or tryptamine to form ipecac and terpene indole alkaloids, respectively .
Result of Action
The action of this compound results in the production of bioactive compounds. For example, it is transformed into more than 3000 natural products in nature . The formation of these compounds is crucial for various biological activities, including anti-cancerous effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of this compound synthase, a key enzyme in this compound’s action, can be modulated by different stress-related components . This suggests that environmental stressors can potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Secologanin plays a crucial role in biochemical reactions. It interacts with enzymes such as this compound synthase, a cytochrome P450 involved in camptothecin biosynthesis . The enzyme this compound synthase catalyzes the conversion of loganin to this compound .
Cellular Effects
This compound influences various cellular processes. For instance, it is involved in the biosynthesis of camptothecin, a high-value anti-cancerous compound . The overexpression of this compound synthase in Saccharomyces cerevisiae leads to an increase in this compound and camptothecin accumulation .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is formed from loganin through the action of the enzyme this compound synthase . After its formation, this compound can proceed to produce ipecac and terpene indole alkaloids .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in planta transient overexpression analysis of this compound synthase resulted in a 4.21- and 2.73-fold increase in transcript levels on days 3 and 6, respectively .
Metabolic Pathways
This compound is involved in the mevalonate pathway, where it is synthesized from geranyl pyrophosphate . It then proceeds with dopamine or tryptamine to form ipecac and terpene indole alkaloids, respectively .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A vacuolar importer of this compound, CrMATE1, has been identified in Catharanthus roseus . This transporter rapidly transports this compound into the vacuole, which is necessary for the first committed step of monoterpenoid indole alkaloid biosynthesis .
Subcellular Localization
This compound is localized in the vacuole of the cell . The transporter CrMATE1, which is localized at the tonoplast, is responsible for the translocation of this compound into the vacuole .
Preparation Methods
Secologanin can be synthesized through various methods, including organocatalytic reactions and biogenetically inspired transformations. One approach involves the use of an organocatalytic Michael reaction followed by a Fukuyama reduction, spontaneous cyclization, and Schmidt glycosylation sequence . Industrial production methods often involve the heterologous expression of this compound synthase in microorganisms such as Saccharomyces cerevisiae .
Chemical Reactions Analysis
Secologanin undergoes several types of chemical reactions, including oxidation, reduction, and glycosylation. Common reagents used in these reactions include NADPH, oxygen, and various glycosyl donors . Major products formed from these reactions include terpene indole alkaloids and ipecac alkaloids .
Scientific Research Applications
Secologanin has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various natural products. In biology, it is studied for its role in the biosynthesis of alkaloids. In medicine, this compound derivatives are investigated for their potential therapeutic properties, including anti-cancer activities . In industry, this compound is used in the production of high-value compounds such as camptothecin .
Comparison with Similar Compounds
Secologanin is similar to other secoiridoid monoterpenes such as loganin and swertiamarin. this compound is unique in its ability to serve as a precursor for a wide range of alkaloids, including terpene indole alkaloids and ipecac alkaloids . This makes it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
19351-63-4 |
---|---|
Molecular Formula |
C17H24O10 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C17H24O10/c1-3-8-9(4-5-18)10(15(23)24-2)7-25-16(8)27-17-14(22)13(21)12(20)11(6-19)26-17/h3,5,7-9,11-14,16-17,19-22H,1,4,6H2,2H3 |
InChI Key |
CSKKDSFETGLMSB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC=O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CBM 301940 CBM-301940 CBM301940 tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Secologanin and why is it important?
A1: this compound is a monoterpene glucoside that acts as a crucial biosynthetic intermediate in the formation of numerous monoterpenoid indole alkaloids (MIAs) [, ]. These alkaloids encompass a diverse group of over 2000 natural products, many of which possess significant biological activity and are utilized as pharmaceuticals [, , ]. One notable example is the anticancer drug vincristine, derived from the dimeric MIA leurocristine [].
Q2: How does this compound contribute to MIA biosynthesis?
A2: this compound provides the monoterpene moiety during MIA biosynthesis []. The pathway often begins with the condensation of this compound with tryptamine, catalyzed by the enzyme strictosidine synthase (STR) [, , ]. This reaction yields strictosidine, a central precursor in the biosynthesis of many MIAs, including catharanthine and vindoline, which ultimately lead to the formation of the anticancer agents vinblastine and vincristine [, ].
Q3: What is the role of Strictosidine Synthase (STR) in relation to this compound?
A3: Strictosidine Synthase (STR) is a key enzyme that catalyzes the stereoselective condensation of this compound with tryptamine to form strictosidine [, , ]. This reaction represents the first committed step in the biosynthesis of many MIAs []. STR exhibits high substrate specificity for both this compound and tryptamine [, ].
Q4: Where does this compound biosynthesis occur within the plant?
A4: In Catharanthus roseus, a model plant for MIA biosynthesis, this compound biosynthesis is compartmentalized. Early steps occur in specialized internal phloem-associated parenchyma (IPAP) cells, while final elaboration takes place in leaf epidermal cells [, ]. This spatial organization necessitates the intercellular transport of pathway intermediates, including this compound [].
Q5: What are the implications of this compound transport within the plant?
A5: The transport of this compound and its precursors between different cell types is crucial for efficient MIA biosynthesis []. Recent studies have identified specific transporters, belonging to the Nitrate/Peptide (NPF) transporter family, responsible for the translocation of iridoid glucosides, including this compound, across cellular membranes []. These transporters play a vital role in maintaining the metabolic flux required for MIA production.
Q6: Have any this compound transporters been identified?
A6: Yes, research has identified several Catharanthus roseus NPF transporters (CrNPFs) capable of transporting this compound and other iridoid glucosides []. Specifically, CrNPF2.4, CrNPF2.5, and CrNPF2.6 have been shown to import 7-deoxyloganic acid, loganic acid, loganin, and this compound into Xenopus oocytes []. These findings suggest a complex transport network for these intermediates within the plant.
Q7: Can you describe the molecular structure of this compound?
A7: this compound possesses a unique structure featuring a glucose moiety attached to a secoiridoid aglycone [, ]. The aglycone portion contains a cyclopentane ring fused to a dihydropyran ring, with an aldehyde group and a methyl ester substituent.
Q8: What spectroscopic techniques are used to characterize this compound?
A8: Various spectroscopic techniques are employed to elucidate the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. 1H-NMR is particularly useful for quantifying this compound content in plant extracts, with the signal of H-9 serving as a reliable marker [].
Q9: Are there alternative methods for extracting and quantifying this compound?
A9: Researchers have explored different extraction methods for this compound, including ultrasonication with organic solvents, microwave-assisted extraction, and hot water extraction []. Ultrasonication with methanol has shown the highest yield for extracting this compound from plant material []. Quantitative analysis of this compound can be achieved using 1H-NMR, with gallic acid often employed as an internal standard [].
Q10: How stable is this compound under different conditions?
A10: this compound can undergo degradation under certain conditions. For instance, acidic conditions can lead to the cleavage of the acetal bond between the sugar and aglycone moieties []. Additionally, exposure to certain oxidizing agents can result in the formation of epoxides at the vinyl side chain or the β-alkoxyacrylate site [, ].
Q11: Has the reactivity of this compound been explored in synthetic chemistry?
A11: Yes, the inherent reactivity of this compound has been exploited in synthetic organic chemistry to access a wide range of natural products and their analogues [, , , , ]. For example, this compound has been utilized in the synthesis of heteroyohimbine alkaloid analogues, compounds with potential pharmacological applications [].
Q12: How does the structure of this compound influence its reactivity?
A12: The presence of multiple functional groups in this compound, including an aldehyde, a methyl ester, and a vinyl side chain, contributes to its diverse reactivity [, , , ]. The stereochemistry of this compound also plays a crucial role in determining the stereochemical outcome of reactions involving this molecule [, ].
Q13: Have there been any computational studies on this compound and its derivatives?
A13: Computational chemistry techniques, such as molecular dynamics (MD) simulations and quantum chemical calculations, have been employed to study this compound and its interactions with enzymes like strictosidine synthase [, ]. These studies provide valuable insights into the binding modes, reaction mechanisms, and catalytic activity of enzymes involved in MIA biosynthesis.
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